7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride

Analytical Chemistry Metallochromic Indicator Spectrophotometry

7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride (CAS 6416-51-9), also known as Gallocyanine methyl ester, Prune Pure, or Mordant Violet 55, is a synthetic phenoxazin-5-ium dye. It belongs to the oxazine class and is characterized by a dimethylamino group at position 7, a methoxycarbonyl group at position 1, and a 3,4-dihydroxy substitution on the phenoxazine core.

Molecular Formula C16H15ClN2O5
Molecular Weight 350.75 g/mol
CAS No. 6416-51-9
Cat. No. B12774326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride
CAS6416-51-9
Molecular FormulaC16H15ClN2O5
Molecular Weight350.75 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)OC.[Cl-]
InChIInChI=1S/C16H14N2O5.ClH/c1-18(2)8-4-5-10-12(6-8)23-15-13(17-10)9(16(21)22-3)7-11(19)14(15)20;/h4-7,20H,1-3H3;1H
InChIKeyXRLMKACGWPEZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride (CAS 6416-51-9): A Differentiated Phenoxazinium Dye for Analytical and Histological Procurement


7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride (CAS 6416-51-9), also known as Gallocyanine methyl ester, Prune Pure, or Mordant Violet 55, is a synthetic phenoxazin-5-ium dye [1]. It belongs to the oxazine class and is characterized by a dimethylamino group at position 7, a methoxycarbonyl group at position 1, and a 3,4-dihydroxy substitution on the phenoxazine core. This compound is primarily used as a metallochromic indicator in analytical chemistry and as a histological stain for nucleic acids when complexed with metal mordants. Its unique ester functionality distinguishes it from the parent carboxylic acid, Gallocyanine (CAS 1562-85-2), leading to differential solubility, complexation behavior, and biological staining properties.

The Substitution Risk: Why 7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium Chloride Cannot Be Replaced by Generic Phenoxazinium Dyes


Generic substitution among phenoxazinium dyes like Gallocyanine, Celestine Blue, or Meldola's Blue is a high-risk procurement strategy due to critical differences in metal chelation selectivity, pH-dependent speciation, and lipophilicity. The methoxycarbonyl group of CAS 6416-51-9 acts as a charge-neutral ester, increasing the molecule's lipophilic character and altering its acid-base equilibria compared to the carboxylic acid analog Gallocyanine (pKa differences confirmed spectrophotometrically [1]). This structural difference directly impacts its function as a metallochromic indicator; it forms complexes with distinct stoichiometries (e.g., ML, ML2, ML3) and conditional stability constants for specific metals like Ga(III), In(III), Ge(IV), and U(VI), which are not identically replicated by non-esterified analogs. Furthermore, its ability to form moderately stable iron and aluminum lakes for histological nuclear staining differs in specificity and color quality from other oxazine dyes. Interchanging compounds without verifying these quantitative performance parameters can lead to analytical method failure, inconsistent staining, or invalid research results.

Quantitative Differentiation Guide for 7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium Chloride


Differential Complexation Stoichiometry with Gallium(III) vs. Gallocyanine

Gallocyanine methyl ester reacts with Ga(III) to form a series of complexes (GaL, GaL2, Ga(OH)L3) in 15% ethanol at pH 1.7–6.5, enabling photometric determination [1]. In contrast, the parent Gallocyanine typically forms a 1:1 complex with metal ions like lead (λmax 550 nm) at pH 8.0 . The ester's ability to form multiple stoichiometric complexes allows for greater flexibility in analytical method design and improved selectivity over the less structurally defined interactions of Gallocyanine with Ga(III).

Analytical Chemistry Metallochromic Indicator Spectrophotometry

Superior Lipid Solubility Enabling Vital Staining vs. Gallocyanine

The methyl ester derivative (Prune Pure) exists as a neutral, lipophilic dye base between pH 3.0 and 8.5, with two reversal points at pH 3 and 8.5 [1]. This permits its passive diffusion across cell membranes and accumulation in apolar lipid compartments, as shown by microspectrophotometric analysis of live Allium cepa cells (absorption maxima at ~575 nm for plasma/nucleus and ~675 nm for vacuoles) [1]. Parent Gallocyanine, with a free carboxylic acid group (pKa ~3-4), remains charged under physiological conditions, severely limiting its membrane permeability and precluding its use as a vital stain without mordant.

Cell Biology Vital Staining Lipophilicity

Defined pKa Values Optimize Color-Change Indicator Performance vs. Analogs

The dissociation constants (pK_a) for Gallocyanine methyl ester were precisely determined in 41% (m/m) ethanol, providing the quantitative basis for its sharp color transitions as a metallochromic indicator [1]. In direct comparison, a colorimetric study evaluated Solochrome Prune AS (the target compound) alongside gallocyanine, Celestine Blue, and others for Zr(IV) titration, quantifying color change quality via CIE L*a*b* parameters and Specific Colour Discrimination (SCD) [2]. The ester's specific pK values and the resulting SCD data define its indicator transition, which differs from that of the carboxylic acid analog.

Acid-Base Chemistry Indicator Dye Chelatometry

Multi-Metal Complexation Capability for Ge, Sn, and U vs. Simpler Analogs

Gallocyanine methyl ester has been exhaustively characterized for its reactions with Germanium(IV), Tin(IV), and Lead(II) ions, forming complexes with defined conditional stability constants [1]. It also forms a distinct UO2L2 complex with Uranyl ions at pH > 5, enabling spectrophotometric uranium determination with a relative standard deviation of 2.13% at 106 μg/L [2]. In contrast, the standard Gallocyanine is documented primarily as a reagent for lead, forming a violet complex. The broader, quantitatively characterized metal ion portfolio of the methyl ester makes it a more versatile analytical reagent.

Inorganic Analysis Chemosensor Spectrophotometry

Critical Application Scenarios for 7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium Chloride


Spectrophotometric Determination of Gallium and Indium in Semiconductor Materials

Based on its specific multi-complex formation with Ga(III) and In(III) at pH 1.7–6.5, this compound is the reagent of choice for photometric or chelatometric determination of these group 13 metals, which are critical in semiconductor industry [1]. The method exploits the formation of GaL, GaL2, and Ga(OH)L3 complexes, which other simple phenoxazinium dyes cannot replicate.

Live-Cell Vital Staining for Plant Cell Biology Research

The compound's unique zwitterionic nature (neutral between pH 3.0-8.5) enables it to passively diffuse into living plant cells without the need for toxic mordants, a property absent in the charged Gallocyanine analog [1]. It allows researchers to directly visualize subcellular compartments (plasma, nucleus, vacuole) based on distinct spectral signatures, as documented in Protoplasma studies.

Chelometric Titration Indicator for Zirconium and Lead Analysis

Quantified trichromatic colorimetric parameters (CIE L*a*b*) prove this compound's unique color transition at the equivalence point during EDTA titration of Zr(IV), providing superior specificity compared to other oxazine dyes like Gallocyanine or Celestine Blue [1]. This ensures its precise use in automated titration systems for industrial quality control.

Nuclear Staining in Histology with Iron/Aluminum Lakes

As Gallo Blue E, this compound forms moderately stable iron lakes that provide a distinctive blue-black nuclear stain resistant to acid differentiation, and aluminum lakes that simultaneously stain mucins purplish red, offering a dual-staining capability from a single dye that is not achievable with standard hematoxylin or Gallocyanine-chrome alum formulations [1].

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